1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide
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Overview
Description
1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide is a heterocyclic organic compound It is a derivative of 1,10-phenanthroline, which is known for its ability to form strong complexes with metal ions
Preparation Methods
The synthesis of 1,10-phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide typically involves the reaction of 1,10-phenanthroline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is then reduced to yield the final product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Scientific Research Applications
1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and photochemical properties.
Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and developing potential therapeutic agents.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its ability to inhibit metalloenzymes.
Mechanism of Action
The mechanism of action of 1,10-phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide involves its ability to chelate metal ions. This chelation disrupts the function of metalloenzymes, leading to inhibition of their activity. The compound can also intercalate with DNA, affecting DNA replication and transcription processes. These interactions with molecular targets and pathways contribute to its biological and chemical effects .
Comparison with Similar Compounds
1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide can be compared with other similar compounds such as:
2,2’-Bipyridine: Another chelating ligand with similar coordination properties but different structural features.
Ferroin: A well-known redox indicator that forms complexes with iron ions.
Properties
CAS No. |
468084-06-2 |
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Molecular Formula |
C20H14BrN3O3 |
Molecular Weight |
424.2 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2-(1,10-phenanthrolin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C20H14N3O3.BrH/c24-18(14-7-9-17(10-8-14)23(25)26)13-22-12-2-4-16-6-5-15-3-1-11-21-19(15)20(16)22;/h1-12H,13H2;1H/q+1;/p-1 |
InChI Key |
NKEGHVSFWHIZAY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=[N+]3CC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C2)N=C1.[Br-] |
Origin of Product |
United States |
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